molecular formula C10H16BrN B11822980 4-Phenylbutylammonium bromide

4-Phenylbutylammonium bromide

Katalognummer: B11822980
Molekulargewicht: 230.14 g/mol
InChI-Schlüssel: QXIMNYDFEQNJNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenebutanammonium Bromide is an organic compound with the chemical formula C10H16BrN. It is a white solid that is primarily used as a reagent in organic synthesis and chemical research . This compound is known for its stability and effectiveness in various chemical reactions.

Vorbereitungsmethoden

Benzenebutanammonium Bromide is typically synthesized by reacting benzylic bromide compounds with butylamine under appropriate conditions . The reaction involves the nucleophilic substitution of the bromide ion with the amine group, resulting in the formation of the desired product. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Benzenebutanammonium Bromide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various bases for elimination reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of Benzenebutanammonium Bromide involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, thereby increasing the reaction rate and efficiency . The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

Benzenebutanammonium Bromide can be compared with other quaternary ammonium compounds such as Tetrabutylammonium Bromide and Benzyltrimethylammonium Bromide . These compounds share similar properties and applications but differ in their specific chemical structures and reactivity. Benzenebutanammonium Bromide is unique due to its specific combination of a benzene ring and a butyl group, which imparts distinct chemical properties and reactivity.

Similar compounds include:

  • Tetrabutylammonium Bromide
  • Benzyltrimethylammonium Bromide
  • Benzyltriethylammonium Bromide

These compounds are often used in similar applications but may offer different advantages depending on the specific requirements of the reaction or process.

Eigenschaften

Molekularformel

C10H16BrN

Molekulargewicht

230.14 g/mol

IUPAC-Name

4-phenylbutylazanium;bromide

InChI

InChI=1S/C10H15N.BrH/c11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H

InChI-Schlüssel

QXIMNYDFEQNJNL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCCC[NH3+].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.